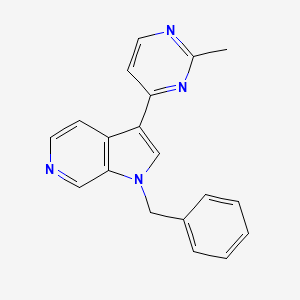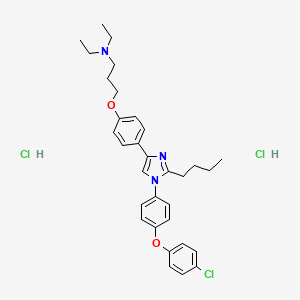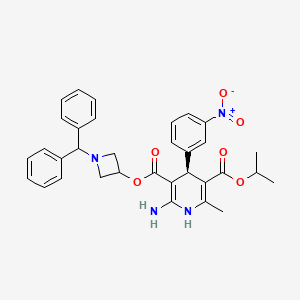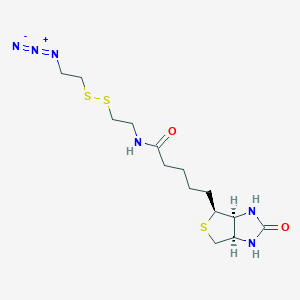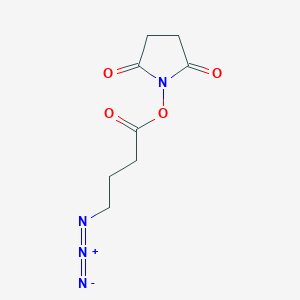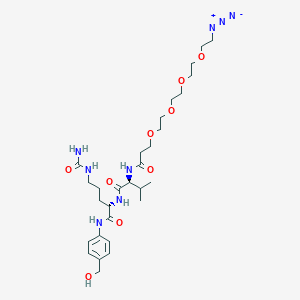
Azido-PEG(4)-Val-Cit-PAB
Descripción general
Descripción
Azido-PEG4-Acid is a polyethylene glycol-containing reagent with a terminal carboxylic acid that can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) forming a stable amide bond . The hydrophilic PEG4 spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .Molecular Structure Analysis
Azido-PEG4-Acid has a molecular weight of 291.30 and a chemical composition of C11H21N3O6 . The structure of Azido-PEG4-Acrylate, a similar compound, includes an azide group and an acrylate group .Chemical Reactions Analysis
The azide group in Azido-PEG4-Acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG4-Acid has a molecular weight of 291.30 g/mol, a chemical composition of C11H21N3O6, and is colorless to slightly yellow oil . It has a solubility in DMSO, DMF, DCM, THF, Chloroform .Aplicaciones Científicas De Investigación
Drug Delivery in Cancer Therapy
Azido-PEG4-Val-Cit-PAB-OH has been used in the field of cancer therapy, specifically in the development of receptor-mediated drug delivery systems . For instance, it has been used in the production of recombinant Shiga Toxin B subunit (STxB) for drug delivery . The STxB can detect tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors, and Azido-PEG4-Val-Cit-PAB-OH can be used to attach the drug to these carriers . This approach has shown potential in improving cancer therapy by delivering drugs directly to tumor cells .
Antibody-Drug Conjugates (ADCs)
Azido-PEG4-Val-Cit-PAB-OH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target specific cells, such as cancer cells, for drug delivery . The azide group in Azido-PEG4-Val-Cit-PAB-OH can perform click chemistry with terminal alkynes or strained cyclooctynes, allowing for the attachment of drug payloads .
Proteolysis-Targeting Chimeras (PROTACs)
Azido-PEG4-Val-Cit-PAB-OH is also a PEG-based PROTAC linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The azide group in Azido-PEG4-Val-Cit-PAB-OH can perform click chemistry with terminal alkynes or strained cyclooctynes, allowing for the attachment of the E3 ligase recruiting moiety .
Peptide Linkers
Azido-PEG4-Val-Cit-PAB-OH is a cleavable peptide linker . The Val-Cit dipeptide is cleaved by cellular proteases within the cell to allow for efficient payload delivery . This property makes it useful in various applications where controlled release of a payload is desired .
Increased Aqueous Solubility
The presence of a PEG spacer in Azido-PEG4-Val-Cit-PAB-OH increases its aqueous solubility . This property is beneficial in various applications where solubility in water or biological fluids is desired .
Click Chemistry
The azide group in Azido-PEG4-Val-Cit-PAB-OH allows it to perform click chemistry with terminal alkynes or strained cyclooctynes . Click chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery due to its high yield, specificity, and biocompatibility .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N8O9/c1-21(2)26(36-25(39)9-12-43-14-16-45-18-19-46-17-15-44-13-11-33-37-31)28(41)35-24(4-3-10-32-29(30)42)27(40)34-23-7-5-22(20-38)6-8-23/h5-8,21,24,26,38H,3-4,9-20H2,1-2H3,(H,34,40)(H,35,41)(H,36,39)(H3,30,32,42)/t24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCLOURQJMPLC-AHWVRZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-Val-Cit-PAB-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



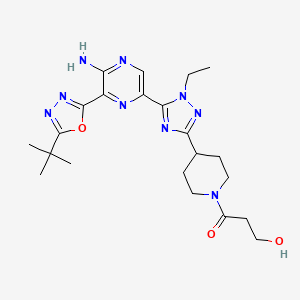
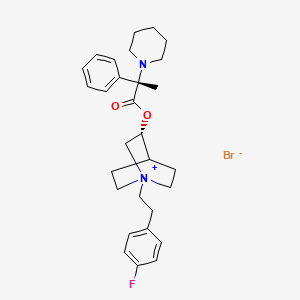
![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)



